molecular formula C16H15Cl2NO2 B5868318 N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide

N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B5868318
M. Wt: 324.2 g/mol
InChI Key: NNFOJTGRUZFKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide, commonly known as diclofop-methyl, is a widely used herbicide in agriculture. It belongs to the family of aryloxyphenoxypropionate herbicides and has been used to control grass weeds in various crops, including wheat, barley, and oats.

Mechanism of Action

Diclofop-methyl works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolism of the plant and ultimately leads to its death.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, particularly fish and invertebrates. Diclofop-methyl has also been shown to have a negative impact on soil microorganisms, which can affect the overall health of the soil.

Advantages and Limitations for Lab Experiments

The advantages of using diclofop-methyl in lab experiments include its high potency and specificity for inhibiting ACC, which makes it a useful tool for studying lipid metabolism in plants. However, the limitations of using diclofop-methyl include its potential toxicity to non-target organisms and the need for proper safety precautions when handling the compound.

Future Directions

Future research on diclofop-methyl could focus on developing safer and more environmentally friendly alternatives to this herbicide. In addition, research could focus on the potential use of diclofop-methyl in the treatment of certain cancers and neurological disorders, as well as its effects on soil health and microbial communities. Further studies could also investigate the potential for diclofop-methyl to be used in combination with other herbicides for increased efficacy and reduced environmental impact.
Conclusion:
In conclusion, diclofop-methyl is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties and its effects on non-target organisms. It works by inhibiting the enzyme ACC, which is essential for the biosynthesis of fatty acids in plants. While diclofop-methyl has advantages in lab experiments, it also has limitations and potential risks to the environment. Future research on diclofop-methyl could focus on developing safer and more environmentally friendly alternatives, as well as investigating its potential use in the treatment of certain diseases and its effects on soil health and microbial communities.

Synthesis Methods

The synthesis of diclofop-methyl involves the reaction of 2,4-dichlorophenol with 4-ethylphenol to form 2-(4-ethylphenoxy)-4,6-dichlorophenol. This compound is then reacted with chloroacetyl chloride to form N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide, which is diclofop-methyl.

Scientific Research Applications

Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to be effective in controlling grass weeds in various crops, including wheat, barley, and oats. In addition, diclofop-methyl has been studied for its potential use in the treatment of certain cancers and neurological disorders.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-8-5-12(17)9-14(15)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFOJTGRUZFKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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